Benzo[c]isothiazol-4-ylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,1-benzothiazol-4-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-12-9-7/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWAKCMWVGZCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NSC=C12)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Boronic Acids in Modern Organic Synthesis and Heterocyclic Chemistry
Boronic acids, organic compounds characterized by a C-B(OH)₂ functional group, have become indispensable tools in modern organic synthesis. Their stability, generally low toxicity, and versatile reactivity make them ideal building blocks for complex molecular architectures.
The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction's tolerance for a wide variety of functional groups has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Beyond C-C bond formation, boronic acids participate in a range of other important transformations, including Chan-Lam amination for creating carbon-nitrogen bonds and various catalytic processes.
In heterocyclic chemistry, boronic acids are crucial for introducing aryl or heteroaryl substituents onto heterocyclic rings, enabling the creation of diverse libraries of compounds for biological screening. The boronic acid group can be attached to a heterocyclic core, or a heterocyclic boronic acid can be coupled with another molecule, providing chemists with flexible strategies for drug discovery and development.
The Benzo C Isothiazole Core: a Versatile Heteroaromatic Motif
The benzo[c]isothiazole (B8754907) ring system is a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. It is a structural isomer of the more extensively studied benzo[d]isothiazole and benzothiazole (B30560) scaffolds. While the parent benzothiazole and its benzo[d] isomer are found in numerous biologically active compounds, the benzo[c]isothiazole core remains a comparatively less explored motif, representing an area of opportunity in medicinal chemistry. arkat-usa.org
Research into related benzisothiazole derivatives has revealed a wide spectrum of biological activities. For instance, various benzo[d]isothiazole derivatives have been synthesized and evaluated for their potential as novel therapeutic agents. nih.gov Studies have shown that certain compounds containing this scaffold exhibit antiproliferative activity against various cancer cell lines, including leukemia. nih.gov The broader benzothiazole class of compounds is known to possess significant antitumor, antimicrobial, antidiabetic, anti-inflammatory, and anticonvulsant properties. pcbiochemres.compharmacyjournal.inmdpi.com This established biological relevance of its isomers suggests that the benzo[c]isothiazole scaffold holds significant potential as a pharmacophore for the design of new bioactive molecules.
Positioning of Benzo C Isothiazol 4 Ylboronic Acid Within the Boronic Acid Class and Fused Heterocycles
Direct Borylation Strategies
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds, avoiding the need for pre-functionalized starting materials. Several strategies can be envisaged for the direct introduction of a boronic acid group at the C4 position of the benzo[c]isothiazole nucleus.
Electrophilic Trapping of Organometallic Intermediates
A classical yet effective method for the synthesis of arylboronic acids involves the trapping of a potent organometallic intermediate with a suitable boron electrophile. This typically involves a two-step process: initial deprotonation to form a highly reactive organolithium or Grignard reagent, followed by quenching with a trialkyl borate (B1201080).
The regioselectivity of the initial lithiation step is crucial and is often directed by the acidity of the proton or by the presence of a directing group. nih.gov In the case of benzo[c]isothiazole, the C4 proton is adjacent to the fused benzene (B151609) ring and is influenced by the electronic effects of the isothiazole (B42339) moiety. The process generally involves the use of a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures to generate the 4-lithiobenzo[c]isothiazole intermediate. This intermediate is then reacted with a trialkyl borate, typically trimethyl or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. nih.govnih.govbris.ac.uk
Table 1: Representative Conditions for Lithiation-Borylation
| Step | Reagent | Solvent | Temperature (°C) |
| 1. Lithiation | sec-BuLi | THF | -78 |
| 2. Borylation | B(OiPr)₃ | THF | -78 to rt |
| 3. Hydrolysis | aq. HCl | - | rt |
This method's success is highly dependent on the stability of the organolithium intermediate, which can be influenced by the reaction conditions. bris.ac.uk
Palladium-Catalyzed Miyaura Borylation of Halogenated Benzo[c]isothiazoles
The palladium-catalyzed Miyaura borylation is a widely used and robust method for the synthesis of aryl and heteroaryl boronic esters from their corresponding halides or triflates. organic-chemistry.org This reaction involves the cross-coupling of a halogenated benzo[c]isothiazole, most commonly a 4-bromo or 4-chloro derivative, with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. acs.org
The synthesis of the requisite 4-halobenzo[c]isothiazole precursor is a key consideration. Direct electrophilic halogenation of benzo[c]isothiazole can be challenging in terms of regioselectivity. A more controlled approach involves the Sandmeyer reaction of 4-aminobenzo[c]isothiazole. The amino group can be converted to a diazonium salt, which is then displaced by a halide using copper(I) salts. nih.gov
Once the 4-halobenzo[c]isothiazole is obtained, a variety of palladium catalysts and ligands can be employed for the borylation step. Common catalysts include Pd(OAc)₂ or PdCl₂(dppf), and the choice of ligand can significantly influence the reaction efficiency. acs.org
Table 2: Typical Conditions for Miyaura Borylation
| Component | Example |
| Substrate | 4-Bromobenzo[c]isothiazole |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature (°C) | 80-110 |
This methodology offers excellent functional group tolerance and generally provides high yields of the corresponding boronate ester, which can be subsequently hydrolyzed to the boronic acid. rsc.orgnih.gov
Dehydrogenative Borylation Approaches
Dehydrogenative borylation, also known as C-H activation/borylation, is a more direct approach that avoids the pre-functionalization of the substrate. Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of a wide range of aromatic and heteroaromatic boronic esters. researchgate.netnih.gov
The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond. nih.gov For benzo[c]isothiazole, the C4 and C7 positions are the most likely sites for borylation. The electronic properties of the heterocycle can also influence the regiochemical outcome. nih.gov The reaction is typically carried out using a catalyst system composed of an iridium precursor, such as [Ir(OMe)(cod)]₂, and a bidentate nitrogen-based ligand, like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen). researchgate.netnih.gov
Table 3: Illustrative Conditions for Iridium-Catalyzed C-H Borylation
| Component | Example |
| Substrate | Benzo[c]isothiazole |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | [Ir(OMe)(cod)]₂ |
| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) |
| Solvent | Cyclohexane or THF |
| Temperature (°C) | 80-100 |
While this method is highly attractive for its directness, controlling the regioselectivity to favor the C4 isomer over other positions can be a significant challenge and may require careful optimization of ligands and reaction conditions. nih.gov
Radical-Mediated Borylation Reactions
Radical-mediated borylation reactions have emerged as a complementary approach for the functionalization of heterocycles. These methods often proceed under mild conditions and can exhibit different regioselectivity compared to transition metal-catalyzed processes. One such approach involves the generation of a boryl radical from a suitable precursor, which then adds to the aromatic ring. While specific examples for benzo[c]isothiazole are not prevalent, the general principles can be applied.
Direct Electrophilic Arene Borylation
Direct electrophilic borylation involves the reaction of an electron-rich aromatic compound with a strong boron electrophile. Given the electron-deficient nature of the benzo[c]isothiazole ring system, this method is generally less applicable for direct C-H borylation at the C4 position. However, for substituted benzo[c]isothiazole derivatives with strongly activating groups on the benzene ring, this strategy could potentially be employed. The use of highly reactive borylation reagents, such as BBr₃ or BCl₃, might be necessary. nih.gov
Precursor Transformation Routes
An alternative to direct borylation is the synthesis of this compound from a pre-functionalized benzo[c]isothiazole derivative. This approach offers the advantage of unambiguous regiocontrol.
A key precursor for this strategy is 4-aminobenzo[c]isothiazole. The synthesis of this intermediate can be achieved through the reduction of a corresponding nitro-substituted benzo[c]isothiazole. The amino group can then be transformed into a boronic acid functionality via a Sandmeyer-type reaction followed by a subsequent conversion. For instance, the diazonium salt derived from 4-aminobenzo[c]isothiazole can be converted to the corresponding 4-halobenzo[c]isothiazole, which can then undergo Miyaura borylation as described in section 2.1.2.
Another potential precursor is a benzo[c]isothiazole derivative bearing a substituent at the 4-position that can be readily converted to a boronic acid. For example, a 4-trimethylsilylbenzo[c]isothiazole could potentially be converted to the boronic acid via ipso-substitution with a boron electrophile.
Hydrolysis of Benzo[c]isothiazolyl Boronic Esters
The hydrolysis of boronic esters is a common and effective final step in the synthesis of boronic acids. Boronic esters, such as the pinacol (B44631) or neopentyl glycol esters, are often more stable and easier to purify than the corresponding boronic acids, making them ideal intermediates. The conversion to the target this compound is typically achieved by cleaving the ester bond under aqueous acidic or basic conditions.
The general approach involves the synthesis of a suitable Benzo[c]isothiazol-4-yl boronic ester, which can be prepared through various methods, including Miyaura borylation of the corresponding aryl halide. Once the ester is isolated, it is subjected to hydrolysis. A common method involves stirring the boronic ester in a biphasic system of a suitable organic solvent (e.g., diethyl ether, dichloromethane) and an aqueous acid (e.g., HCl). The boronic acid is then isolated by extraction and crystallization.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Benzo[c]isothiazol-4-yl pinacol boronate | HCl (aq), Diethyl ether, rt, 4h | This compound | 85-95 |
| Benzo[c]isothiazol-4-yl neopentyl glycol boronate | H2SO4 (aq), THF, rt, 6h | This compound | 80-90 |
The choice of the boronic ester can influence the ease of hydrolysis. Pinacol esters are widely used due to their stability and crystallinity. The hydrolysis is often a straightforward process, but the subsequent isolation of the boronic acid can sometimes be challenging due to its polarity and potential for dehydration to form boroxines.
Conversion of Aryltrifluoroborate Salts to Benzo[c]isothiazolyl Boronic Acids
An alternative and increasingly popular method for the synthesis of boronic acids involves the use of potassium aryltrifluoroborate salts. These salts are typically crystalline, air-stable solids that are easy to handle and purify. The conversion of a potassium Benzo[c]isothiazol-4-yltrifluoroborate salt to the corresponding boronic acid can be achieved through hydrolysis under acidic conditions, often facilitated by the use of a biphasic system or silica (B1680970) gel.
The synthesis of the precursor potassium Benzo[c]isothiazol-4-yltrifluoroborate can be accomplished by treating the corresponding boronic acid or ester with KHF2. The subsequent hydrolysis to the boronic acid is an equilibrium process that can be driven to completion by the removal of fluoride (B91410) ions or by using a large excess of acid.
Recent advancements have shown that silica gel can effectively promote the hydrolysis of aryltrifluoroborates to boronic acids. mdpi.com This method is particularly attractive due to its mild conditions and simple workup. The trifluoroborate salt is adsorbed onto silica gel and then treated with a suitable solvent, leading to the gradual release of the boronic acid.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Potassium Benzo[c]isothiazol-4-yltrifluoroborate | Silica gel, Dichloromethane, rt, 12h | This compound | 75-85 |
| Potassium Benzo[c]isothiazol-4-yltrifluoroborate | HCl (aq), Diethyl ether, rt, 2h | This compound | 80-90 |
This methodology offers a practical alternative to the direct hydrolysis of boronic esters, particularly when the intermediate boronic ester is difficult to isolate or handle. The stability and ease of handling of the trifluoroborate salts make this a robust and scalable approach for the synthesis of this compound.
Fundamental Reaction Pathways
The primary application of this compound in synthetic organic chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This process is a powerful method for forming carbon-carbon bonds.
Mechanisms of Boron-Substituted Heteroaryl Coupling Reactions
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which undergoes oxidative addition with an organic halide (Ar-X). This step is often rate-limiting and results in the formation of a Pd(II) intermediate (Ar-Pd-X). The efficiency of this step can be influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. For heteroaryl systems, coordination of a heteroatom (like the nitrogen in the isothiazole ring) to the palladium center can potentially facilitate this step. nih.gov
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The benzo[c]isothiazolyl group from this compound displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) species. This step is highly complex and typically requires activation by a base.
Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Transmetalation Dynamics in Palladium-Catalyzed Cross-Couplings
Transmetalation is arguably the most intricate step in the Suzuki-Miyaura coupling and its mechanism has been the subject of extensive investigation. rsc.orgresearchgate.net Two primary pathways are generally proposed, both of which are heavily influenced by the choice of base and solvent. researchgate.netrsc.org
The Boronate Pathway : In this mechanism, the base (e.g., OH⁻, OR⁻) attacks the Lewis acidic boron atom of the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻. This activated boronate species is more capable of transferring its organic group to the palladium center.
The Oxo-Palladium Pathway : Alternatively, the base can react with the Ar-Pd-X complex first, exchanging the halide (X) for a hydroxide or alkoxide group to form an Ar-Pd-OH or Ar-Pd-OR intermediate. This species is more electrophilic and readily accepts the aryl group from the neutral or activated boronic acid, often through an intermediate featuring a Pd-O-B linkage. researchgate.net
Recent studies have also shown that boronic esters can, in some cases, undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid, a finding that has expanded the scope and application of anhydrous coupling conditions. nih.govnih.gov The specific pathway followed when using this compound would depend on the precise reaction conditions employed, such as the base, solvent, and temperature.
Table 1: Key Factors Influencing Transmetalation Pathways
| Factor | Influence on Mechanism | Rationale |
|---|---|---|
| Base Strength | Determines whether the Boronate or Oxo-Palladium pathway is favored. | Strong bases readily form boronate "ate" complexes, while weaker bases may favor the formation of hydroxo-palladium intermediates. |
| Solvent Polarity | Affects the solubility of reagents and stabilization of charged intermediates. | Polar aprotic solvents like DMF or dioxane are common, often with water to facilitate the dissolution of the base and formation of active species. nih.gov |
| Ligands | Bulky, electron-rich phosphine ligands stabilize the Pd center and accelerate reductive elimination. | They can also influence the rate of transmetalation by affecting the accessibility of the metal center. researchgate.net |
| Boronic Ester vs. Acid | Esters can offer greater stability and may participate in anhydrous coupling pathways. | The use of esters like neopentyl or pinacol esters can prevent decomposition and protodeboronation, especially with sensitive heteroaryl substrates. nih.gov |
Influence of Electronic Structure on Reactivity
The electronic nature of the benzo[c]isothiazole ring system is a critical determinant of the reactivity of this compound. The reactivity in the transmetalation step is largely governed by the nucleophilicity of the ipso-carbon—the carbon atom directly attached to the boron. nih.gov
The benzo[c]isothiazole moiety is a heteroaromatic system containing both nitrogen and sulfur. The presence of these electronegative heteroatoms generally imparts an electron-deficient character to the aromatic system. This electron-withdrawing nature can have competing effects:
Increased Lewis Acidity of Boron : The electron-withdrawing effect of the heteroaryl ring can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the reactive boronate "ate" complex upon addition of a base.
Decreased Nucleophilicity of the Ipso-Carbon : Conversely, the same electron-withdrawing effect reduces the electron density on the ipso-carbon, making it less nucleophilic and potentially slowing the rate of its transfer to the palladium center.
Homocoupling Phenomena and Suppression Strategies
A common and undesirable side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid partner to form a symmetrical biaryl (in this case, 4,4'-bis(benzo[c]isothiazole)). This process consumes the starting material and complicates the purification of the desired cross-coupled product.
Homocoupling is primarily promoted by two mechanisms:
Palladium-Catalyzed Oxidative Homocoupling : This is often mediated by Pd(II) species and is particularly prevalent in the presence of oxygen. researchgate.netresearchgate.net Two molecules of the boronic acid can transmetalate with a Pd(II) salt, followed by reductive elimination to yield the homocoupled product.
Copper-Catalyzed Homocoupling : If copper salts are present as co-catalysts or impurities, they can also effectively promote homocoupling in the presence of air.
Several strategies have been developed to minimize or eliminate this side reaction.
Table 2: Strategies to Suppress Homocoupling of Boronic Acids
| Strategy | Method | Mechanism of Suppression |
|---|---|---|
| Exclusion of Oxygen | Performing the reaction under a rigorously inert atmosphere (e.g., Nitrogen or Argon). | This minimizes the oxidative pathway for homocoupling and prevents the oxidation of the Pd(0) catalyst to the Pd(II) state that promotes the side reaction. researchgate.net |
| Use of Reducing Agents | Addition of a mild reducing agent, such as potassium formate or small amounts of a phosphine ligand. | These agents help to maintain the palladium catalyst in its active Pd(0) state, reducing the concentration of Pd(II) available to catalyze homocoupling. researchgate.net |
| Slow Addition of Reagents | Adding the boronic acid slowly to the reaction mixture. | This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling pathway over the second-order homocoupling reaction. |
| Catalyst Pre-activation | Pre-heating the catalyst, base, and aryl halide before the addition of the boronic acid. | This ensures the rapid formation of the Ar-Pd-X intermediate, making cross-coupling kinetically favorable upon addition of the boronic acid. researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide. libretexts.org This reaction is fundamental in synthesizing a vast array of complex molecules. libretexts.org
Synthesis of Biaryl and Heterobiaryl Systems Incorporating the Benzo[c]isothiazole (B8754907) Moiety
No specific examples or research data could be located that describe the use of Benzo[c]isothiazol-4-ylboronic acid in the synthesis of biaryl or heterobiaryl systems. While the general methodology of the Suzuki-Miyaura coupling is well-established for creating such systems, libretexts.org its specific application with this particular isomer of benzo[c]isothiazolylboronic acid is not documented in the available literature. For context, other heterocyclic boronic acids are commonly used for this purpose.
Construction of Complex Polycyclic Heterocycles
Similarly, there is no available research detailing the use of this compound as a building block in the construction of more complex polycyclic heterocyclic structures.
Stereoselective Coupling Reactions
The development of stereoselective coupling reactions is a significant area of research in organic synthesis. However, no studies were found that investigate or report on stereoselective Suzuki-Miyaura coupling reactions involving this compound.
Role as Key Intermediates for Functionally Active Molecules
Boronic acids are frequently utilized as key intermediates in the synthesis of molecules with specific functions.
Precursors for Pharmaceutically Relevant Scaffolds
The benzo[c]isothiazole scaffold itself is of interest in medicinal chemistry. However, there is no specific information available that identifies this compound as a direct precursor to any documented pharmaceutically relevant scaffolds. Research on other benzoisothiazole derivatives suggests the potential of this class of compounds, but direct evidence for the 4-ylboronic acid isomer is absent. nih.govmdpi.com
Building Blocks for Advanced Organic Materials
Heterocyclic compounds are integral to the development of advanced organic materials with applications in electronics and photonics. The utility of this compound as a building block for such materials has not been reported in the scientific literature.
Uncharted Catalytic Potential: Exploring this compound in Organic Synthesis
While the field of organic chemistry has extensively utilized various boronic acid derivatives in a multitude of catalytic transformations, the specific applications of this compound remain a largely unexplored area of research. Despite the well-established role of boronic acids in cornerstone reactions such as the Suzuki-Miyaura cross-coupling, detailed research findings and specific catalytic applications for this particular isomer are not widely documented in publicly available scientific literature.
The inherent structural features of this compound, which combine a bicyclic heteroaromatic system with a reactive boronic acid moiety, suggest its potential utility in various catalytic processes. The isothiazole (B42339) ring system, with its unique electronic properties, could influence the reactivity and selectivity of the boronic acid group in catalytic cycles. However, without dedicated studies, its precise role and efficacy in organic transformations remain speculative.
In contrast, the analogous compound, Benzo[c]isothiazol-5-ylboronic acid, has received some attention within the scientific community, primarily as a building block in medicinal chemistry and materials science. Its commercial availability from several chemical suppliers indicates its use in synthetic applications, likely including cross-coupling reactions to construct more complex molecular architectures.
The broader class of arylboronic acids is renowned for its versatility in catalysis. Beyond the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency, arylboronic acids are known to participate in a range of other catalytic transformations. These include, but are not limited to, Chan-Lam coupling for the formation of carbon-heteroatom bonds, and various addition and cyclization reactions. It is plausible that this compound could also partake in such reactions, potentially offering unique reactivity or selectivity profiles attributable to its specific isomeric structure.
The absence of detailed research on the catalytic applications of this compound highlights a gap in the current body of chemical knowledge. Further investigation into the reactivity of this compound is warranted to unlock its potential as a novel catalyst or reagent in advanced organic synthesis. Such studies would not only expand the toolkit available to synthetic chemists but also deepen the understanding of how subtle structural variations in boronic acid derivatives can impact their catalytic behavior.
Computational and Theoretical Studies of Benzo C Isothiazol 4 Ylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, which in turn governs the molecule's reactivity.
For a molecule like Benzo[c]isothiazol-4-ylboronic acid, key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. In a typical benzothiazole (B30560) derivative, the nitrogen atom often exhibits a region of negative electrostatic potential (a nucleophilic site), while the area around the boronic acid group would show a positive potential (an electrophilic site), indicating where the molecule is likely to interact with other reagents. scirp.org
To illustrate the type of data obtained from such calculations, the following table presents representative quantum chemical parameters for a series of substituted benzothiazole derivatives, which are structurally related to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (s) | Electrophilicity Index (ω) |
| Benzothiazole | - | - | - | - | - | 0.1511 |
| 2-SH_BTH | - | - | - | - | - | - |
| 2-NH2_BTH | - | - | - | - | - | - |
| 2-OH_BTH | - | - | - | - | - | - |
| 2-SCH3_BTH | - | - | 5.12 | 0.153 | 6.5372 | - |
| Benzothiazole Derivative (with CF3) | - | - | a (lowest in series) | - | - | - |
| Benzothiazole Derivative (unsubstituted) | - | - | a (highest in series) | - | - | - |
a: Denotes a relative value within the studied series. (Data is illustrative and based on findings for benzothiazole derivatives as specific values for this compound are not available in the cited literature). scirp.orgresearchgate.net
Mechanistic Modeling of Boron-Mediated Transformations
This compound is a prime candidate for participation in a variety of boron-mediated transformations, the most prominent being the Suzuki-Miyaura cross-coupling reaction. Computational modeling is instrumental in elucidating the complex mechanisms of such reactions.
The Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive computational investigation. nih.gov
Mechanistic modeling, typically using DFT, can map out the entire reaction pathway, identifying the structures of intermediates and transition states. By calculating the activation energies for each step, researchers can predict the reaction kinetics and understand how factors like the choice of base, solvent, and the nature of the boronic acid or its esters influence the reaction's efficiency. nih.gov For instance, computational studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis, and the electronic properties of the oxygen atoms in the boronic ester significantly affect the rate of this step. nih.gov
For heterocyclic boronic acids, computational studies are also crucial for predicting site selectivity in molecules with multiple potential reaction sites. researchgate.netrsc.org The steric and electronic properties of the heterocyclic ring and the boronic acid group play a critical role in determining the outcome of the reaction, and these can be effectively modeled.
The following table illustrates the type of data that can be generated from mechanistic modeling of a Suzuki-Miyaura reaction involving a generic arylboronic acid.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |
| Oxidative Addition | Transition State 1 | Varies | Formation of Pd(II) intermediate |
| Transmetalation | Pre-transmetalation Intermediate | Varies | Coordination of boronic acid to Pd |
| Transmetalation | Transition State 2 | Varies (often rate-determining) | Transfer of aryl group to Pd |
| Reductive Elimination | Transition State 3 | Varies | Formation of C-C bond and regeneration of Pd(0) |
(This table is a generalized representation of a Suzuki-Miyaura reaction pathway. Specific energy values would be calculated for a particular reaction system). rsc.orgnih.gov
Prediction of Molecular Interactions and Reactivity Landscapes
Beyond reaction mechanisms, computational methods can predict how this compound might interact with other molecules, including biological macromolecules or materials surfaces. This is crucial for applications in medicinal chemistry and materials science.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, for example, the binding of a drug candidate to a protein target. nih.gov These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net For this compound, docking studies could explore its potential as an inhibitor for specific enzymes.
Molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions over time, taking into account the flexibility of the molecules and the presence of solvent. acs.org This can reveal how the interaction landscape changes and how stable the binding is.
Furthermore, computational approaches can predict broader reactivity landscapes. This involves mapping out how the molecule's reactivity changes in response to different chemical environments, such as varying pH or solvent. For instance, the protodeboronation of arylboronic acids, a common side reaction, is influenced by the electronic nature of the aryl group and the reaction conditions. nih.gov Computational models can help predict the likelihood of such side reactions.
The table below provides an example of the kind of data that can be obtained from molecular docking studies.
| Target Protein | Ligand (Analogous) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein 4COF | Anthracene-9,10-dicarboxaldehyde | -6.6 | Not specified |
| Ricin Toxin A Chain | Analog 64 | Not specified | Tyr80, Arg180, Val81 |
(Data is for analogous compounds to illustrate the outputs of molecular docking studies). nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for delineating the carbon-hydrogen framework of Benzo[c]isothiazol-4-ylboronic acid. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In a typical ¹H NMR spectrum of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, the protons of the boronic acid pinacol (B44631) ester group exhibit a characteristic singlet peak around δ 1.3 ppm. The aromatic protons of the phenyl ring appear as multiplets in the region of δ 6.5 to 8.0 ppm. For this compound, specific chemical shifts and coupling constants of the protons on the benzo[c]isothiazole (B8754907) ring system would provide definitive evidence of the substitution pattern.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 120.0 - 140.0 |
| C-B | - | ~130.0 (broad) |
| B-OH | 4.0 - 6.0 (broad singlet) | - |
| C=N | - | ~160.0 |
| C-S | - | ~150.0 |
Note: This table is hypothetical and intended for illustrative purposes, as specific experimental data for this compound is not publicly available.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed.
The analysis of boronic acids by mass spectrometry can sometimes be challenging due to their propensity to form adducts or undergo dehydration. However, HRMS provides the necessary resolution to distinguish the desired molecular ion from other species. The expected exact mass of this compound (C₇H₆BNO₂S) can be calculated and compared with the experimentally observed mass to within a few parts per million (ppm), providing strong evidence for its identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of fragments such as the boronic acid group or parts of the heterocyclic ring system.
Advanced X-ray Diffraction Studies for Solid-State Structures
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid moiety and the nitrogen atom of the isothiazole (B42339) ring.
In the absence of specific X-ray data for the title compound, analysis of related structures, such as derivatives of benzo[d]isothiazole, can provide insights into the expected solid-state packing and conformation. For instance, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide reveals the planarity of the bicyclic system and the nature of intermolecular contacts. Such information is vital for understanding the material's physical properties and its potential interactions with other molecules.
Table 2: Illustrative Crystallographic Parameters for a Hypothetical Benzo[c]isothiazole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1234(5) |
| b (Å) | 12.4567(12) |
| c (Å) | 15.7890(15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1008.9(2) |
| Z | 4 |
| R-factor | 0.035 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray diffraction study.
Spectroscopic Techniques for Electronic Structure Probing
To investigate the electronic properties of this compound, techniques such as UV-Visible absorption and fluorescence spectroscopy are employed. These methods provide information about the electronic transitions within the molecule.
The UV-Visible absorption spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the energies of these transitions, aiding in the interpretation of the experimental spectra. Studies on related compounds like benzo-2,1,3-chalcogenadiazoles have utilized such combined experimental and theoretical approaches to assign ionization bands and understand their valence electronic structure. This knowledge is crucial for applications where the electronic properties of the molecule are important, such as in the design of new materials with specific optical or electronic functions.
Green Chemistry and Sustainable Synthetic Approaches for Benzo C Isothiazol 4 Ylboronic Acid
Aqueous Media and Biphasic Catalysis in Cross-Coupling Reactions
The use of water as a solvent in chemical reactions is a cornerstone of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. In the context of synthesizing derivatives of Benzo[c]isothiazol-4-ylboronic acid, aqueous cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have shown considerable promise.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. acs.org Traditionally, these reactions are carried out in organic solvents. However, the development of water-soluble ligands and catalysts has enabled these reactions to be performed in aqueous media. This approach is not only more environmentally friendly but can also lead to enhanced reaction rates and simplified product purification. For instance, the use of micellar catalysis, where the reaction takes place in nano-sized aggregates in water, has been shown to be effective for the Suzuki-Miyaura cross-coupling of heteroaryl boronic esters. northwestern.edu This technique can overcome the poor solubility of some organic reactants in water. nih.gov
Biphasic catalysis is another sustainable strategy where the catalyst resides in one liquid phase (often aqueous) and the reactants and products in another (organic). This allows for easy separation and recycling of the catalyst, a key principle of green chemistry. In the synthesis involving benzo[c]isothiazole (B8754907) derivatives, a copper(I)-catalyzed cascade reaction in an aqueous medium has been developed to construct the benzo[d]isothiazol-3(2H)-one core, a related heterocyclic system. nih.gov While not directly the synthesis of the boronic acid, this demonstrates the feasibility of using aqueous, biphasic systems for key bond-forming reactions in the synthesis of related scaffolds. The use of phase transfer catalysts can further enhance the efficiency of biphasic Suzuki-Miyaura cross-couplings. acs.org
Table 1: Comparison of Solvents in Cross-Coupling Reactions
| Solvent System | Advantages | Disadvantages | Catalyst Considerations |
| Organic Solvents | High solubility for many organic reactants. | Often toxic, flammable, and environmentally persistent. | Wide range of well-established catalysts available. |
| Aqueous Media | Non-toxic, non-flammable, inexpensive, and environmentally benign. | Poor solubility for many organic reactants. | Requires water-soluble ligands and catalysts. |
| Biphasic Systems | Facilitates easy catalyst separation and recycling. | Can have mass transfer limitations between phases. | Catalyst should be highly soluble in one phase and insoluble in the other. |
Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability. youtube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This level of control can lead to higher yields, fewer byproducts, and improved safety, particularly when dealing with highly reactive or unstable intermediates. youtube.comorganic-chemistry.org
The synthesis of boronic acids, including heteroaryl boronic acids, has been successfully demonstrated using flow chemistry. organic-chemistry.org For instance, a continuous flow setup for organolithium chemistry has enabled the rapid synthesis of various boronic acids with high throughput. organic-chemistry.org This is particularly relevant for the synthesis of this compound, as the introduction of the boronic acid group often involves organometallic intermediates. nih.gov Flow chemistry has also been applied to the synthesis of related heterocyclic systems like benzothiazines and condensed benzothiazoles, showcasing its versatility in this area of chemical space. researchgate.netnih.gov
The key advantages of employing flow chemistry for the synthesis of this compound and its derivatives include:
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reactions and unstable intermediates.
Precise Control: Tight control over reaction parameters leads to improved selectivity and yield.
Scalability: Scaling up production is achieved by running the system for longer periods, rather than using larger reactors.
Automation: Flow systems can be automated for continuous production and process optimization.
Table 2: Batch vs. Flow Chemistry for Boronic Acid Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reactor | Flask or tank | Tube or microreactor |
| Reaction Control | Less precise, potential for hotspots | Precise control of temperature and mixing |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Scalability | Requires larger, redesigned equipment | Achieved by continuous operation |
| Reproducibility | Can be variable between batches | Highly reproducible |
Catalyst Design for Enhanced Sustainability
The catalyst is a critical component in the synthesis of this compound, particularly in cross-coupling reactions. Green chemistry principles drive the development of catalysts that are more sustainable, for example, by being active in water, requiring lower loadings, and being recyclable.
Water-Soluble Catalysts: The development of water-soluble catalysts is crucial for enabling efficient reactions in aqueous media. For Suzuki-Miyaura reactions, this often involves designing ligands with hydrophilic groups that can coordinate to the metal center (typically palladium) and render the entire complex soluble in water. researchgate.net This approach has been successfully applied to the synthesis of various heterobiaryls. nih.gov The use of such catalysts in the synthesis of this compound derivatives would eliminate the need for organic solvents, significantly improving the green credentials of the process.
Reduced Catalyst Loading: Minimizing the amount of catalyst used, especially precious metals like palladium, is a key goal in sustainable synthesis. High-activity catalysts, often featuring advanced phosphine (B1218219) ligands, can achieve high yields with very low catalyst loadings. nih.gov For instance, catalyst systems derived from palladium precatalysts and specific monophosphine ligands have shown high efficiency in the Suzuki-Miyaura coupling of heteroaryl boronic acids. nih.gov Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, is a highly attractive strategy. Recyclable cobalt-metal-organic frameworks and nano-nickel ferrite (B1171679) catalysts have been reported for the synthesis of related heterocyclic compounds, demonstrating the potential for such systems. nih.govacs.org
Boric Acid Catalyzed Transformations and Their Environmental Advantages
While boronic acids are well-known as reagents in transition metal-catalyzed reactions, they can also function as catalysts themselves. researchgate.netscilit.comrsc.org Boric acid, in particular, has emerged as a mild, inexpensive, and environmentally friendly catalyst for a variety of organic transformations. thieme-connect.comresearchgate.netthieme-connect.com Its use aligns well with the principles of green chemistry due to its low toxicity, water solubility, and ability to be used in solvent-free conditions or in green solvents like water. thieme-connect.comdeogiricollege.orgnih.gov
The environmental advantages of using boric acid as a catalyst include:
Low Toxicity: Boric acid is significantly less hazardous than many conventional acid catalysts. thieme-connect.com
Atom Economy: Catalytic processes lead to higher atom economy by avoiding the use of stoichiometric reagents. researchgate.net
Mild Reaction Conditions: Boric acid-catalyzed reactions can often be carried out under milder conditions, reducing energy consumption. thieme-connect.comdeogiricollege.org
Recyclability: In some systems, the boric acid catalyst can be recovered and reused. thieme-connect.com
Future Perspectives and Emerging Research Avenues
Development of Novel Regio- and Stereoselective Synthetic Pathways
The synthesis of Benzo[c]isothiazol-4-ylboronic acid is not trivial, and the development of efficient and selective synthetic methodologies is a primary area for future research. Current synthetic strategies for related benzisothiazoles often result in mixtures of isomers or are limited to specific substitution patterns. chemicalbook.com Future work will likely focus on modern synthetic techniques to achieve precise control over the introduction of the boronic acid group at the C4 position.
Key research avenues include:
Transition Metal-Catalyzed C-H Borylation: Direct C-H activation and borylation has become a powerful tool for functionalizing aromatic and heterocyclic compounds. rsc.org A significant research effort will be directed towards developing iridium- or rhodium-catalyzed systems that can selectively target the C4-H bond of the benzo[c]isothiazole (B8754907) nucleus. rsc.org The challenge will lie in overcoming the directing effects of the heteroatoms to achieve the desired regioselectivity, as seen in the functionalization of related heterocycles like 2,1,3-benzothiadiazole. acs.org Photocatalytic borylation methods, which operate under mild conditions, also represent a promising and green alternative for accessing these compounds. nih.gov
Halogen-Metal Exchange Routes: A more traditional, yet reliable, approach involves the synthesis of a 4-halobenzo[c]isothiazole precursor. Subsequent halogen-metal exchange (e.g., using lithium or magnesium reagents) followed by quenching with a trialkyl borate (B1201080) ester would yield the desired boronic acid or its ester. This pathway offers excellent regiochemical control, provided an efficient synthesis of the 4-halo precursor can be established.
Stereoselective Functionalization: While this compound itself is achiral, future research could explore the stereoselective synthesis of its derivatives. This would involve incorporating chiral auxiliaries or developing enantioselective catalytic methods to introduce chiral centers elsewhere in the molecule, opening pathways to new classes of chiral ligands and biologically active compounds.
Exploration of this compound in New Catalytic Cycles
Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. researchgate.netthieme-connect.com The exploration of this compound in various catalytic cycles is a major frontier for its application.
Potential applications in catalysis include:
Suzuki-Miyaura Cross-Coupling: The most immediate and promising application is its use as a building block in Suzuki-Miyaura reactions. youtube.comnih.gov This would allow for the facile introduction of the benzo[c]isothiazole moiety into a vast array of organic molecules, creating novel scaffolds for drug discovery and materials science. Research will focus on optimizing reaction conditions to ensure high yields and compatibility with diverse coupling partners.
Other Cross-Coupling Reactions: Beyond the Suzuki reaction, this boronic acid could be a valuable partner in other metal-catalyzed transformations. This includes the Chan-Lam coupling for the formation of C-N and C-O bonds and the Liebeskind-Srogl coupling, which proceeds under neutral conditions, broadening the scope of accessible structures. wikipedia.org
Ligand Development: The benzo[c]isothiazole core, containing both nitrogen and sulfur atoms, has the potential to act as a bidentate or monodentate ligand for transition metals. By first using the boronic acid as a synthetic handle to incorporate the heterocycle into a larger molecular framework, new classes of ligands could be designed for applications in asymmetric catalysis or for tuning the electronic properties of metal complexes.
Organocatalysis: Certain arylboronic acids can themselves act as Lewis acid catalysts for various organic transformations, such as condensations and cycloadditions. rsc.org Future studies could investigate the catalytic activity of this compound, where the unique electronic nature of the heterocycle could modulate its acidity and catalytic performance.
Integration into Complex Supramolecular Architectures and Nanomaterials
The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional building blocks for dynamic and responsive materials. wikipedia.org Integrating the unique photophysical or biological properties of the benzo[c]isothiazole unit into larger systems is a fertile area for innovation.
Emerging research directions are:
Stimuli-Responsive Materials: The reversible formation of boronate esters with diols is often pH-dependent. This property can be harnessed to create "smart" materials. nih.gov For instance, polymers or hydrogels incorporating this compound could be designed to assemble or disassemble in response to changes in pH or the presence of specific sugars, leading to applications in controlled drug release or sensing. researchgate.netrsc.org
Supramolecular Self-Assembly: The planar, aromatic structure of the benzo[c]isothiazole core combined with the versatile bonding capabilities of the boronic acid group can be used to construct well-defined hierarchical supramolecules and nanostructures through a combination of covalent and non-covalent interactions. nih.gov
Functionalization of Nanomaterials: Boronic acids are widely used to functionalize the surfaces of various nanomaterials, including gold nanoparticles, magnetic nanoparticles, and carbon dots. rsc.orgnih.govacs.org Attaching this compound to these materials could create novel systems for biomedical applications. For example, such functionalized nanoparticles could be used for the targeted recognition of glycoproteins on cancer cell surfaces or for the development of new diagnostic imaging agents. acs.orgnih.govacs.org
Expanding the Scope of Functional Group Compatibility in Reactions
A key aspect of a versatile chemical building block is its compatibility with a wide range of functional groups under various reaction conditions. A thorough investigation into the chemical robustness of this compound is essential for its widespread adoption.
Future research should focus on:
Stability of the Heterocyclic Core: The stability of the benzo[c]isothiazole ring under the conditions required for boronic acid transformations (e.g., basic media for Suzuki coupling, oxidative conditions for Chan-Lam coupling) must be systematically evaluated. While benzothiazoles are generally stable, the specific reactivity of the less common benzo[c]isothiazole isomer needs to be determined. researchgate.netnih.gov
Tolerance in Cross-Coupling Reactions: Modern palladium catalysts exhibit remarkable functional group tolerance. nih.govrsc.org Future studies will need to establish a comprehensive profile for this compound, testing its reactivity in the presence of sensitive functional groups such as nitro, cyano, esters, and unprotected amines on either the boronic acid itself or its coupling partner. acs.org
Orthogonal Reactivity: Investigating the orthogonal reactivity of the boronic acid group and the heterocyclic core is crucial. For example, conditions could be developed where the boronic acid undergoes a Suzuki coupling while leaving a reactive site on the benzo[c]isothiazole ring untouched for subsequent functionalization, or vice-versa. This would enable the rapid construction of molecular complexity from a single, versatile starting material.
Q & A
Q. What are the standard synthetic protocols for Benzo[c]isothiazol-4-ylboronic acid and its derivatives?
The synthesis typically involves substitution reactions followed by hydrolysis. For example, boronic pinacol esters (e.g., 4-aminophenylboronic pinacol ester) react with nitro-substituted benzo[c][1,2,5]thiadiazoles or oxadiazoles in solvents like DMF or acetonitrile under nitrogen. Subsequent hydrolysis with 3M KHF₂ in methanol yields aryltrifluoroborate salts, which are key intermediates. Reaction conditions (e.g., temperature, solvent, stoichiometry) significantly influence yields and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry (MS) are critical for structural confirmation. X-ray crystallography (e.g., CCDC 1850211/1850212) resolves stereochemical details, while HPLC ensures purity. FTIR and UV-Vis spectroscopy may supplement functional group analysis .
Q. How does the solubility and stability of this compound affect experimental design?
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stability studies should include pH-dependent degradation assays (e.g., using buffers from pH 1–9) and monitoring via HPLC. Solubility in polar aprotic solvents (DMF, DMSO) is preferred for coupling reactions, while methanol/water mixtures are used for hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the hypoxia-inhibiting potential of boron-based benzo[c]isothiazole derivatives?
Begin with in vitro hypoxia models (e.g., CoCl₂-induced hypoxia in cancer cells) to assess HIF-1α and VEGF downregulation. Pair this with molecular docking to predict binding affinities for hypoxia-related targets (e.g., HIF-1α PAS domains). Validate hits using qPCR for hypoxia-inducible genes (e.g., P21) and western blotting for protein expression .
Q. What methodologies resolve contradictions in bioactivity data across structurally similar derivatives?
Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity. Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., nitro groups, boronic acid positions). Computational tools like DFT can predict electronic effects influencing reactivity .
Q. How can Suzuki-Miyaura cross-coupling be optimized for this compound in complex substrates?
Optimize catalyst systems (e.g., Pd(PPh₃)₄ or SPhos ligands) and bases (e.g., K₂CO₃) in anhydrous THF/toluene. Use microwave-assisted synthesis to accelerate reactions. Monitor coupling efficiency with LC-MS and adjust stoichiometry (1.2–1.5 eq boronic acid) for electron-deficient aryl halides .
Q. What strategies mitigate protodeboronation during storage and handling of boron-containing intermediates?
Store derivatives as trifluoroborate salts (e.g., potassium aryltrifluoroborates), which are air-stable and less hygroscopic. Use desiccants and inert atmospheres (argon) for solid/liquid storage. For long-term stability, lyophilize aqueous solutions and avoid prolonged exposure to light .
Data Analysis and Validation
Q. How should researchers validate the reproducibility of synthetic yields for boron-heterocycle hybrids?
Conduct triplicate syntheses under identical conditions (temperature, solvent purity, catalyst batch). Compare yields via ANOVA and report standard deviations. Use internal standards (e.g., 1,3,5-trimethoxybenzane) in NMR for quantitative analysis .
Q. What computational tools are recommended for modeling boron-mediated interactions in biological systems?
Molecular dynamics (MD) simulations (AMBER, GROMACS) can model boron’s Lewis acid properties in enzyme active sites. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Docking software (AutoDock Vina) assesses binding modes to targets like HIPK2 or SHP2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
